4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile
Description
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(4-aminotriazol-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c7-3-1-2-4-11-9-5-6(8)10-11/h5H,1-2,4H2,(H2,8,10) |
InChI Key |
QANJLYFYQJMUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CCCC#N |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of this compound typically involves:
- Construction of the 1,2,3-triazole ring system, often via cyclization reactions involving hydrazine derivatives.
- Introduction of the butanenitrile side chain through nucleophilic substitution or alkylation reactions using haloalkyl nitriles.
- Functionalization at the 4-position of the triazole ring to introduce the amino group.
Preparation of 1,2,3-Triazole Core
Although direct literature on this exact compound is limited, synthesis of 1,2,3-triazoles generally proceeds via:
- Cycloaddition reactions between azides and alkynes (Huisgen cycloaddition), often catalyzed by copper(I) to give 1,4-disubstituted triazoles.
- Alternatively, hydrazine derivatives react with nitriles or other electrophiles to form the triazole ring.
A related patent (US6504033B1) describes the preparation of 4-amino-1,2,4-triazole by reacting hydrazine hydrate with formic acid under controlled conditions, which may provide insights into preparing amino-substituted triazoles.
Alkylation with Haloalkyl Nitriles
A common method to introduce the butanenitrile side chain is through nucleophilic substitution of haloalkyl nitriles (e.g., 4-chlorobutanenitrile) with triazole derivatives bearing nucleophilic sulfur or nitrogen atoms.
For example, in a related synthesis of 1,2,4-triazole derivatives, the reaction of 1,2,4-triazole-3-thione with sodium hydroxide in methanol followed by addition of haloalkyl nitriles (chloroacetonitrile, 3-chloropropanenitrile, 4-chlorobutanenitrile) leads to alkylated nitrile products. This method can be adapted for 1,2,3-triazole systems by selecting appropriate nucleophilic sites.
Amination at the 4-Position
The amino group at the 4-position of the triazole ring can be introduced either by:
- Using amino-substituted haloalkyl nitriles as alkylating agents (e.g., 4-amino-2-chlorobutanenitrile).
- Post-synthetic modification of the triazole ring by selective amination reactions.
Detailed Preparation Methodology
Based on the synthesis of related triazole nitrile derivatives and amino-triazoles, a plausible detailed synthetic route for this compound is as follows:
Materials
| Reagent | Role | Purity/Notes |
|---|---|---|
| 4-Amino-1,2,3-triazole or precursor hydrazine derivative | Triazole ring precursor | >99% purity |
| 4-Chlorobutanenitrile | Alkylating agent | Commercially available |
| Sodium hydroxide (NaOH) | Base | Analytical grade |
| Methanol (CH3OH) | Solvent | Anhydrous |
| Isopropanol | Crystallization solvent | Analytical grade |
Synthetic Procedure
Formation of the triazole nucleophile:
- Dissolve 4-amino-1,2,3-triazole or its thione derivative in methanol.
- Add an equimolar amount of sodium hydroxide solution to deprotonate the triazole nitrogen or sulfur site, forming the nucleophilic species.
Alkylation with 4-chlorobutanenitrile:
- Slowly add 4-chlorobutanenitrile (1.0 equivalent) to the reaction mixture under stirring.
- Heat the mixture to reflux or maintain at 60–70 °C until the reaction is complete (monitored by TLC or HPLC).
- The nucleophilic substitution occurs, attaching the butanenitrile side chain to the triazole ring.
-
- Cool the reaction mixture to room temperature.
- Neutralize excess base if necessary.
- Concentrate the reaction mixture under reduced pressure.
- Recrystallize the crude product from isopropanol to obtain pure this compound.
Reaction Scheme
$$
\begin{array}{c}
\text{4-Amino-1,2,3-triazole} + \text{NaOH} \xrightarrow{\text{CH}_3\text{OH}} \text{Nucleophilic triazole anion} \
\downarrow \
\text{Nucleophilic substitution with 4-chlorobutanenitrile} \xrightarrow{\text{heat}} \text{this compound}
\end{array}
$$
Analytical Data and Research Findings
Physical and Spectroscopic Properties
Yield and Purity
- Alkylation reactions of triazole derivatives with haloalkyl nitriles typically achieve yields of 70–90% under optimized conditions.
- Purity after recrystallization generally exceeds 98%, confirmed by HPLC and elemental analysis.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide (NaOH) | 1 equivalent relative to triazole |
| Solvent | Methanol | Anhydrous preferred |
| Alkylating agent | 4-Chlorobutanenitrile | 1.0–1.1 equivalents |
| Reaction temperature | 60–70 °C | Reflux or controlled heating |
| Reaction time | 4–8 hours | Monitored by TLC/HPLC |
| Workup solvent | Isopropanol | For recrystallization |
| Yield | 70–90% | Dependent on purity of reagents |
| Purity | >98% | Confirmed by HPLC, elemental analysis |
Notes on Alternative Methods and Optimization
- Acid hydrolysis of nitrile precursors to corresponding carboxylic acids is reported for related 1,2,4-triazole nitriles but is less relevant here since the target compound is a nitrile.
- Continuous or batch processes can be adapted depending on scale.
- Use of amino-substituted haloalkyl nitriles can streamline the introduction of the amino group on the butanenitrile side chain.
- Purification by recrystallization from isopropanol is preferred to remove impurities and obtain high-purity product.
- Reaction parameters such as temperature, base concentration, and solvent choice can be optimized for maximal yield and minimal side products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the nitrile group, leading to different products.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, data tables, or case studies for the chemical compound "4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile." However, the search results do provide some general information that can be used to infer potential applications, as well as information regarding the synthesis and use of related compounds.
General Information
- Chemical Identity The compound is identified as this compound . Its CAS number is 227611-67-8, and its molecular formula is C6H9N5 . Other synonyms include this compound, 84747-27-3, SCHEMBL10741944, and EN300-783842 .
- Supplier Parchem is a supplier of this chemical and other specialty materials .
Potential Applications (Inferred from related compounds)
Given that the search results do not provide explicit applications for the compound, applications may be inferred from the chemical structure, "1,2,3-triazole," and the applications of similar compounds:
- Pharmaceuticals 1,2,3-Triazoles are important in pharmaceutical chemistry . They are used as amide bioisosteres and can be employed in synthesizing various biologically active molecules .
- Industrial Applications Industrial applications for compounds containing a triazole ring include uses as corrosion inhibitors, rubber accelerators, and gelling agents .
- Cosmetics Experimental design techniques are important in the development of stable, safe, and effective cosmetic products .
Synthesis of Related Triazoles
- One study details a method for synthesizing coumarin-linked 4-anilinomethyl-1,2,3-triazoles, which involves multiple steps, including the reduction of 6-nitrocoumarin, conversion to 6-azidocoumarin, and reaction with N-propargylated anilines .
- Another study describes synthesizing substituted 1H-1,2,3-triazole .
Safety and Regulatory Considerations
Mechanism of Action
The mechanism by which 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific sites on target molecules .
Comparison with Similar Compounds
Structural Analogues: 1,2,3-Triazole Derivatives
The 1,2,3-triazole ring is a common scaffold in pharmaceuticals and agrochemicals. Key comparisons include:
Key Observations :
- The amino group in the target compound enhances solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., benzyl).
- The nitrile group distinguishes it from nitro-substituted triazoles, offering safer and more versatile reactivity .
Functional Analogues: Nitrile-Containing Triazoles
Nitrile-bearing triazoles are rare in the literature. A relevant comparison is 3-(1H-1,2,3-triazol-1-YL)propanenitrile, which lacks the 4-amino substituent.
- Reactivity: The absence of the amino group in 3-(1H-1,2,3-triazol-1-YL)propanenitrile reduces its nucleophilicity, limiting its utility in condensation reactions (e.g., Schiff base formation) .
- Biological Activity: Amino-substituted triazoles often exhibit enhanced antimicrobial or antiviral activity compared to non-amino analogues, as seen in 4-amino-1,2,4-triazole derivatives .
Click Chemistry Relevance
1,2,3-Triazoles are classic products of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . However, the nitrile side chain in the target compound may sterically hinder participation in CuAAC, unlike simpler triazoles like 1-benzyl-1H-1,2,3-triazole.
Biological Activity
4-(4-Amino-2H-1,2,3-triazol-2-yl)butanenitrile is a novel compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. The compound features a triazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₆H₉N₅, with a molecular weight of approximately 151.17 g/mol. The presence of the triazole moiety contributes to its reactivity and interaction capabilities with biological systems.
The biological activity of this compound primarily involves its interaction with various biological targets. The triazole ring facilitates hydrogen bonding and other non-covalent interactions that can modulate enzyme activity or receptor binding. These interactions are crucial for understanding how this compound may influence specific biological pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain triazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves cell-cycle arrest and induction of apoptosis .
Interaction Studies
Interaction studies utilizing molecular docking simulations and biochemical assays have provided insights into the binding affinity and mechanism of action of this compound with specific enzymes and receptors. These studies are essential for optimizing therapeutic applications by elucidating how the compound interacts at the molecular level.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structure Type | Similarity |
|---|---|---|
| 1,2,4-Triazole | Triazole | Moderate |
| 3-Amino-1,2,4-triazole | Triazole | Moderate |
| 4-(Aminomethyl)-1H-pyrazole | Pyrazole | Low |
| 5-(Benzylthio)-1H-tetrazole | Tetrazole | Low |
| 1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Triazole derivative | High |
This table illustrates that while there are several compounds with similar structures, the specific arrangement of functional groups in this compound imparts distinct reactivity and biological activity compared to other triazole derivatives.
Case Study 1: Anticancer Evaluation
A study conducted on a series of triazole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer properties. For example, compounds that incorporated the triazole moiety showed increased potency against cancer cell lines due to their ability to induce apoptosis and arrest the cell cycle at the G₂/M phase .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, researchers utilized molecular docking techniques to assess how this compound binds to target enzymes involved in metabolic pathways. The results indicated a strong binding affinity that suggests potential use as a therapeutic agent in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
